Isopropyl 3-(aminomethyl)benzoate HCl
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Overview
Description
Isopropyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the benzene ring is substituted with an aminomethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(aminomethyl)benzoate hydrochloride typically involves the esterification of 3-(aminomethyl)benzoic acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Isopropyl 3-(aminomethyl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-(aminomethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-(Formylmethyl)benzoic acid or 3-(carboxymethyl)benzoic acid.
Reduction: Isopropyl 3-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-(aminomethyl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 3-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of the target. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)benzoate
- Ethyl 3-(aminomethyl)benzoate
- Propyl 3-(aminomethyl)benzoate
Uniqueness
Isopropyl 3-(aminomethyl)benzoate hydrochloride is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the isopropyl ester provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications.
Properties
IUPAC Name |
propan-2-yl 3-(aminomethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPLUNWDHPVBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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